Core Saturation State: Diene vs. Hexaene Scaffold Defines Lipophilicity and Electronic Profile
The target compound exists as the partially saturated diene form (C₁₂H₁₈N₄O₂), in contrast to the fully aromatic hexaene analog ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate (C₁₂H₁₀N₄O₂). This saturation difference produces a computed XLogP3-AA drop from approximately 1.5 (hexaene) to approximately 0.42 (diene) [1][2]. The diene scaffold additionally features two extra sp³-hybridized carbons, altering molecular shape and conformational flexibility absent in the planar hexaene system.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA / clogP) |
|---|---|
| Target Compound Data | clogP ≈ 0.42 (C₁₂H₁₈N₄O₂; diene form) |
| Comparator Or Baseline | Ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate: XLogP3-AA = 1.5 (C₁₂H₁₀N₄O₂; hexaene form) |
| Quantified Difference | ΔLogP ≈ 1.08 units (hexaene more lipophilic) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA) and Sildrug ECBD (clogP) |
Why This Matters
A logP shift of ~1 unit markedly alters membrane permeability, aqueous solubility, and off-target binding profiles, making the diene form preferable for lead series requiring reduced lipophilicity and improved developability.
- [1] PubChem Compound Summary. CID 17499423: Computed Properties—XLogP3-AA = 1.5. View Source
- [2] Sildrug ECBD Database. EOS89365: Basic Properties—clogP = 0.42. View Source
